1-Nitrobut-1-ene
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Overview
Description
1-Nitrobut-1-ene is an organic compound with the molecular formula C4H7NO2. It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether . It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
1-Nitrobut-1-ene can be synthesized through several methods. One common synthetic route involves the nitration of 1-butene using nitric acid or nitrogen dioxide. The reaction typically proceeds under controlled conditions to ensure the selective formation of the nitroalkene . Another method involves the dehydration of nitrobutanol, which can be obtained through the nitration of butanol . Industrial production methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield.
Chemical Reactions Analysis
1-Nitrobut-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes or nitroalcohols under specific conditions.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include nitric acid, hydrogen gas (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitrobut-1-ene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Nitrobut-1-ene involves its reactivity as a nitroalkene. The nitro group is highly electrophilic, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Nitrobut-1-ene can be compared with other nitroalkenes such as 2-nitro-1-butene and 3-nitro-1-butene. These compounds share similar reactivity due to the presence of the nitro group but differ in their structural arrangement and specific reactivity patterns . For example, 2-nitro-1-butene has the nitro group attached to the second carbon, leading to different regioselectivity in reactions compared to this compound . The unique position of the nitro group in this compound makes it particularly useful for certain synthetic applications.
Properties
Molecular Formula |
C4H7NO2 |
---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
1-nitrobut-1-ene |
InChI |
InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3 |
InChI Key |
UTANVCZNJLPXGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C[N+](=O)[O-] |
Origin of Product |
United States |
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